![molecular formula C27H24N2O4 B2528237 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide CAS No. 898455-81-7](/img/structure/B2528237.png)
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide
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Description
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, which share structural similarities with 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound in this category showed significant activity against nasopharyngeal carcinoma cells, highlighting the potential of these compounds in cancer therapy (Chen et al., 2013).
Synthesis Methodologies
Research into the synthesis of complex organic compounds that include structural elements of the molecule provides insights into novel chemical reactions and pathways. For instance, efficient synthesis methodologies for producing naphthalene derivatives have been developed, which could be applied to synthesize the target compound and explore its various applications (Kumar et al., 2017).
Antimicrobial Activity
Some new benzo and naphthonitrile derivatives, which could potentially include the structure of interest, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents (Fadda et al., 2013).
Photophysical Studies
The photophysical properties of dihydroquinazolinone derivatives, which may share structural features with the compound of interest, have been studied. These compounds demonstrate changes in photophysical properties depending on solvent polarity, suggesting applications in materials science, particularly in designing optical and electronic materials (Pannipara et al., 2017).
Computational and Pharmacological Evaluation
Heterocyclic novel derivatives, including structures similar to the compound of interest, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents. This indicates the compound's potential for further pharmacological exploration (Faheem, 2018).
properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-25-15-21(16-29-14-6-10-20-8-2-4-13-24(20)29)32-17-26(25)33-18-27(31)28-23-12-5-9-19-7-1-3-11-22(19)23/h1-5,7-9,11-13,15,17H,6,10,14,16,18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKOAJZIRJUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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